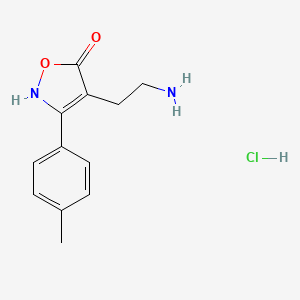
4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride is a synthetic organic compound that belongs to the isoxazole family This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. This reaction is often carried out under mild conditions, such as room temperature, and in the presence of a suitable solvent like dichloromethane or toluene.
-
Introduction of the Aminoethyl Group: : The aminoethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the isoxazole derivative with an appropriate aminoethylating agent, such as 2-bromoethylamine hydrobromide, in the presence of a base like sodium hydroxide or potassium carbonate.
-
Addition of the Methylphenyl Group: : The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves reacting the isoxazole derivative with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride.
-
Formation of the Hydrochloride Salt: : The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid. This step is typically carried out in an aqueous solution, followed by crystallization to obtain the pure hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
-
Reduction: : Reduction reactions can target the isoxazole ring or the aminoethyl group. Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst are commonly used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group. Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the amino group to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), sulfonyl chlorides (e.g., tosyl chloride)
Major Products Formed
Oxidation: Imines, oximes
Reduction: Reduced isoxazole derivatives, amines
Substitution: N-alkylated, N-acylated, and N-sulfonylated derivatives
科学的研究の応用
4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. It can serve as a probe to investigate cellular processes and signaling pathways.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It is investigated for its activity against certain diseases and conditions, such as cancer, neurological disorders, and infectious diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in the development of new materials and products.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes, receptors, and ion channels, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can influence signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway. These pathways are crucial for regulating cell growth, differentiation, and survival.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one hydrochloride: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
4-(2-Aminoethyl)-3-(4-chlorophenyl)isoxazol-5(2H)-one hydrochloride: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and interactions with biomolecules.
4-(2-Aminoethyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one hydrochloride: Features a methoxy group on the phenyl ring, affecting its solubility and pharmacokinetic properties.
Uniqueness
4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride is unique due to the presence of the methyl group on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and overall properties. The compound’s specific combination of functional groups makes it a valuable tool in various research and industrial applications.
特性
IUPAC Name |
4-(2-aminoethyl)-3-(4-methylphenyl)-2H-1,2-oxazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-8-2-4-9(5-3-8)11-10(6-7-13)12(15)16-14-11;/h2-5,14H,6-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBHNYCHGMJHEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)ON2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
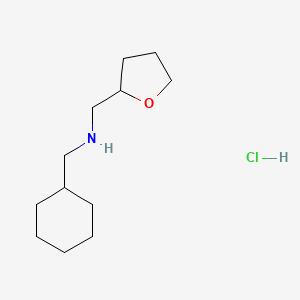
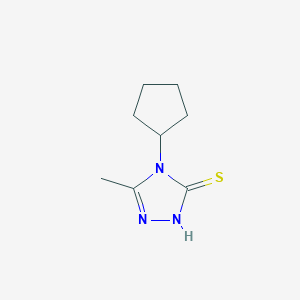
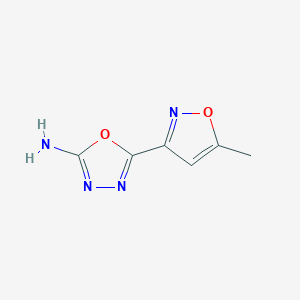
![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/structure/B1356258.png)
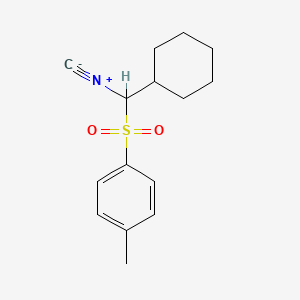
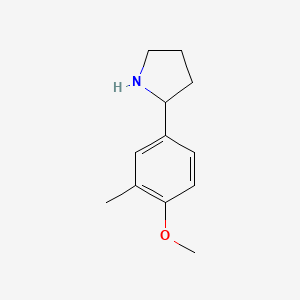
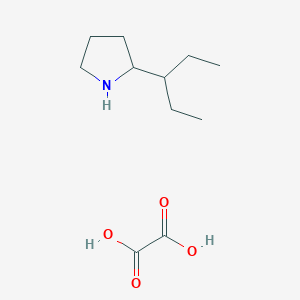
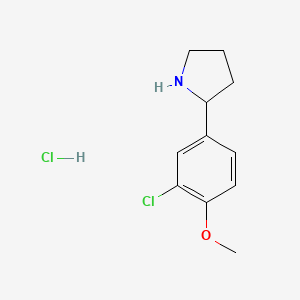
methanone](/img/structure/B1356268.png)
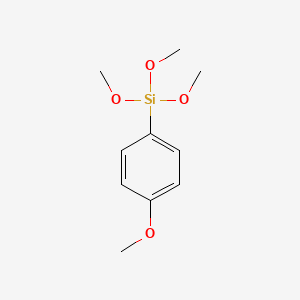
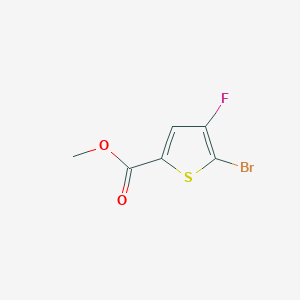

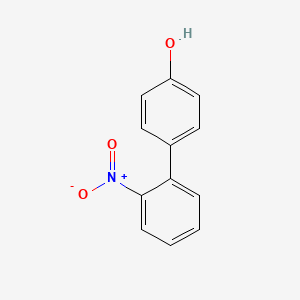
![1-{3-[2-(3-Acetylphenoxy)ethoxy]phenyl}ethan-1-one](/img/structure/B1356275.png)
